(S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the phosphine ligand through the reaction of diphenylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Introduction of the Chiral Center: The chiral center is introduced via asymmetric hydrogenation or other enantioselective methods, often using chiral catalysts or auxiliaries.
Sulfinamide Formation: The final step involves the reaction of the chiral phosphine with a sulfinylating agent, such as a sulfinyl chloride, under basic conditions to form the sulfinamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust and scalable catalysts.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine moiety can be oxidized to the corresponding phosphine oxide.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation, hydroformylation, and cross-coupling reactions, where it helps achieve high enantioselectivity.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs. Its ability to induce chirality is crucial in the production of enantiomerically pure pharmaceuticals, which can have different biological activities and therapeutic effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it valuable for producing high-purity products required in various applications.
Mechanism of Action
The mechanism by which (S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide exerts its effects involves coordination to a metal center in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, favoring the formation of one enantiomer over the other. This is achieved through steric and electronic interactions between the ligand, the metal center, and the substrate.
Comparison with Similar Compounds
Similar Compounds
®-N-[(1S)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide: The enantiomer of the compound , used in similar applications but with opposite enantioselectivity.
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric synthesis.
DIPAMP (1,2-bis((2R,5R)-2,5-dimethylphospholano)benzene): A chiral ligand used in hydrogenation reactions.
Uniqueness
(S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide is unique due to its specific chiral environment and the ability to induce high enantioselectivity in a wide range of catalytic reactions. Its structure allows for fine-tuning of steric and electronic properties, making it highly versatile in asymmetric synthesis.
Properties
IUPAC Name |
(S)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJGAYXCQDARO-FKAPRUDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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